molecular formula C11H16ClNO B2514258 3-(Piperidin-2-yl)phenol hydrochloride CAS No. 1896533-40-6

3-(Piperidin-2-yl)phenol hydrochloride

Cat. No.: B2514258
CAS No.: 1896533-40-6
M. Wt: 213.71
InChI Key: CQWQCQZQXDNUEM-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of phenol and piperidine, where the piperidine ring is attached to the phenol moiety at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 3-(Piperidin-2-yl)phenol hydrochloride It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of This compound Piperidine derivatives are known to have a wide range of pharmacological activities

Biochemical Pathways

The biochemical pathways affected by This compound Piperidine derivatives are known to have a wide range of pharmacological applications , suggesting that they may affect multiple biochemical pathways

Result of Action

The molecular and cellular effects of This compound Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. More research is needed to understand how environmental factors such as temperature, pH, and the presence of other substances may affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with piperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final product, this compound.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

3-(Piperidin-2-yl)phenol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-2-yl)aniline hydrochloride
  • 3-(Piperidin-2-yl)benzoic acid hydrochloride
  • 3-(Piperidin-2-yl)benzaldehyde hydrochloride

Uniqueness

3-(Piperidin-2-yl)phenol hydrochloride is unique due to the presence of both a phenol and a piperidine moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-piperidin-2-ylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-13H,1-2,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWQCQZQXDNUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896533-40-6
Record name 3-(piperidin-2-yl)phenol hydrochloride
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